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Compound of Interest

Compound Name: Cdk4-IN-2

Cat. No.: B12391035 Get Quote

An In-Depth Technical Guide to Cdk4-IN-2
For Researchers, Scientists, and Drug Development Professionals

Abstract
Cdk4-IN-2 is a potent and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-

Dependent Kinase 6 (CDK6), key regulators of the cell cycle. By targeting the CDK4/6-Cyclin

D-Retinoblastoma (Rb) pathway, Cdk4-IN-2 effectively induces G1 phase cell cycle arrest,

thereby inhibiting the proliferation of cancer cells. This technical guide provides a

comprehensive overview of the chemical structure, properties, mechanism of action, and

experimental protocols related to Cdk4-IN-2, serving as a vital resource for researchers in

oncology and drug discovery.

Chemical Structure and Properties
While various commercial suppliers list compounds referred to as "Cdk4-IN-2," there are

inconsistencies in the reported chemical structures and properties. The information presented

here is a consolidation of available data, and researchers are advised to verify the specifics of

the compound they are using.

Table 1: Physicochemical Properties of Cdk4-IN-2 Variants
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Property Value (Source A) Value (Source B)

Molecular Formula C₂₇H₃₂F₂N C₂₂H₂₃FN₆O₂

Molecular Weight 506.59 g/mol 437.5 g/mol

CAS Number 1800506-48-2 1629268-00-3

Note: The conflicting data highlights the importance of sourcing Cdk4-IN-2 from a reputable

supplier with clear documentation and characterization data.

Mechanism of Action and Signaling Pathway
Cdk4-IN-2 exerts its anti-proliferative effects by inhibiting the kinase activity of CDK4 and

CDK6. In the G1 phase of the cell cycle, CDK4 and CDK6 form complexes with Cyclin D.

These active complexes then phosphorylate the Retinoblastoma (Rb) protein. Phosphorylation

of Rb leads to its dissociation from the E2F transcription factor, allowing E2F to activate the

transcription of genes necessary for the transition from G1 to the S phase (DNA synthesis).

By inhibiting CDK4 and CDK6, Cdk4-IN-2 prevents the phosphorylation of Rb. This maintains

Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby repressing

the transcription of S-phase-promoting genes and causing the cell to arrest in the G1 phase.
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Figure 1: Cdk4-IN-2 inhibits the CDK4/6-Rb signaling pathway.
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Biological Activity
Cdk4-IN-2 is a potent inhibitor of CDK4 and CDK6 with reported IC₅₀ values in the low

nanomolar range.[1][2] Its inhibitory activity has been demonstrated in various cancer cell lines.

Table 2: In Vitro Inhibitory Activity of Cdk4-IN-2

Target IC₅₀ (nM)

CDK4 2.7[1][2]

CDK6 16[1][2]

Table 3: Anti-proliferative Activity of Cdk4-IN-2 in Cancer Cell Lines

Cell Line Cancer Type IC₅₀ (nM)

JeKo-1 Mantle Cell Lymphoma 37.0[1][2]

MV-4-11 Acute Myeloid Leukemia 139[1][2]

H441 Lung Cancer 147.8[1][2]

SW780 Bladder Cancer 162.5[1][2]

PC3 Prostate Cancer 260.5[1][2]

H358 Lung Cancer 290.9[1][2]

HGC-27 Gastric Cancer 316.4[1][2]

Experimental Protocols
The following are generalized protocols for assays commonly used to characterize CDK4/6

inhibitors like Cdk4-IN-2. Specific parameters may need to be optimized for individual

experimental setups.

In Vitro CDK4/6 Kinase Assay
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This assay measures the ability of Cdk4-IN-2 to inhibit the phosphorylation of a substrate by

CDK4 or CDK6.
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Figure 2: Workflow for an in vitro CDK4/6 kinase assay.

Methodology:

Reaction Setup: In a microplate, combine recombinant active CDK4/Cyclin D or CDK6/Cyclin

D enzyme, a suitable substrate (e.g., a fragment of the Rb protein), and kinase assay buffer.

Inhibitor Addition: Add Cdk4-IN-2 at a range of concentrations. Include a DMSO control.

Reaction Initiation: Start the kinase reaction by adding ATP. For radiometric assays, γ-³²P-

ATP is used. For non-radiometric assays, unlabeled ATP is used, and phosphorylation is

detected using specific antibodies.

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C or 37°C) for a

defined period.

Reaction Termination: Stop the reaction, for example, by adding EDTA or by spotting the

reaction mixture onto a filter membrane.

Detection: Quantify the amount of phosphorylated substrate. For radiometric assays, this is

done by measuring radioactivity. For other methods like ADP-Glo™, luminescence is

measured, which is proportional to the amount of ADP produced.

Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor

concentration to determine the IC₅₀ value.

Cellular Retinoblastoma (Rb) Phosphorylation Assay
(Western Blot)
This assay determines the effect of Cdk4-IN-2 on the phosphorylation of Rb in cultured cells.

Methodology:

Cell Culture and Treatment: Plate Rb-proficient cancer cells and allow them to adhere. Treat

the cells with various concentrations of Cdk4-IN-2 for a specified time (e.g., 24 hours).

Include a vehicle-treated control.
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Cell Lysis: Harvest the cells and prepare whole-cell lysates using a lysis buffer containing

protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each lysate using a standard

method (e.g., BCA assay).

SDS-PAGE and Western Blotting:

Separate equal amounts of protein from each sample by SDS-polyacrylamide gel

electrophoresis (SDS-PAGE).

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent

non-specific antibody binding.

Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-

phospho-Rb Ser780).

Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated

secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging

system.

Normalization: To ensure equal protein loading, strip the membrane and re-probe with an

antibody against total Rb or a loading control protein like GAPDH or β-actin.

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated Rb

in treated versus control cells.

Synthesis
A specific, validated synthesis protocol for Cdk4-IN-2 is not readily available in the public

domain. The synthesis of similar CDK4/6 inhibitors often involves multi-step processes that

include the construction of a core heterocyclic scaffold, followed by the addition of various side

chains through coupling reactions. Researchers should refer to patents and medicinal

chemistry literature for detailed synthetic routes of structurally related compounds.
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Conclusion
Cdk4-IN-2 is a valuable research tool for studying the role of the CDK4/6-Rb pathway in cell

cycle regulation and cancer biology. Its high potency and selectivity make it a suitable

compound for in vitro and cell-based assays. However, the inconsistencies in its reported

chemical identity necessitate careful validation by researchers. This guide provides a

foundational understanding of Cdk4-IN-2 and standardized protocols for its characterization,

which will be instrumental for scientists in the field of oncology drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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